molecular formula C23H28O B14580674 1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- CAS No. 61318-68-1

1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)-

Cat. No.: B14580674
CAS No.: 61318-68-1
M. Wt: 320.5 g/mol
InChI Key: VBCKMSYPYQHTJY-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- is an organic compound with the molecular formula C23H28O It is a ketone derivative, characterized by the presence of a phenanthrene ring system substituted with a butyl group and a pentanone moiety

Preparation Methods

The synthesis of 1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-butyl-9,10-dihydro-2-phenanthrenyl with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- undergoes various chemical reactions typical of ketones and aromatic compounds. Some of the key reactions include:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of ketone reactivity and aromatic substitution mechanisms. Its unique structure makes it a valuable subject for spectroscopic analysis, including NMR and IR spectroscopy.

    Biology: The compound’s interactions with biological macromolecules such as proteins and nucleic acids are of interest in biochemistry and molecular biology. It may serve as a probe for studying enzyme-substrate interactions and binding affinities.

    Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting specific biological pathways.

    Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- exerts its effects depends on its specific interactions with molecular targets. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic addition reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The phenanthrene ring system may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- can be compared with other similar compounds, such as:

    1-Phenyl-1-pentanone: This compound lacks the phenanthrene ring system and butyl substitution, making it less complex and potentially less reactive in certain contexts.

    2-Pentanone: A simpler ketone with a linear structure, lacking the aromatic and bulky substituents present in 1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)-.

    9,10-Dihydro-2-phenanthrenone: This compound shares the phenanthrene ring system but lacks the butyl and pentanone substituents, resulting in different reactivity and applications.

The uniqueness of 1-Pentanone, 1-(7-butyl-9,10-dihydro-2-phenanthrenyl)- lies in its combination of a ketone group with a substituted phenanthrene ring, providing a distinct set of chemical and physical properties that can be leveraged in various research and industrial applications.

Properties

CAS No.

61318-68-1

Molecular Formula

C23H28O

Molecular Weight

320.5 g/mol

IUPAC Name

1-(7-butyl-9,10-dihydrophenanthren-2-yl)pentan-1-one

InChI

InChI=1S/C23H28O/c1-3-5-7-17-9-13-21-18(15-17)10-11-19-16-20(12-14-22(19)21)23(24)8-6-4-2/h9,12-16H,3-8,10-11H2,1-2H3

InChI Key

VBCKMSYPYQHTJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCC

Origin of Product

United States

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